6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid
Description
Properties
CAS No. |
39875-10-0 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(7(11)12)8-4(2)9-6(3)10/h1-2H3,(H,11,12)(H,8,9,10) |
InChI Key |
GZBCMTZHTVTOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Approach
One common approach involves condensation of substituted pyrimidine intermediates with carboxylic acid derivatives under acidic or basic conditions. This method typically proceeds via:
- Formation of a pyrimidine ring bearing methyl groups at positions 2 and 5.
- Introduction of the hydroxyl group at position 6 through selective oxidation or hydrolysis.
- Carboxylation at position 4 by reaction with carboxylic acid precursors or their activated derivatives.
The reaction parameters are carefully controlled, for example:
| Parameter | Typical Range/Condition |
|---|---|
| Temperature | 45–95 °C |
| pH | Acidic (around 2.5) to basic (around 7.9) |
| Reaction time | 1–2 hours |
| Solvents | Water, methyl ethyl ketone (MEK) or other organic solvents |
| Catalysts | Acidic catalysts (HCl, H2SO4) or bases (NaOH, KOH) |
These conditions facilitate the formation of the intermediate pyrimidine salts and their subsequent conversion to the target compound.
Stepwise Synthesis via Guanidinium Salts
An improved method, adapted from related pyrimidine syntheses, involves:
- Reacting aniline with cyanamide in an acidic aqueous medium to form benzene guanidinium salts.
- Without isolating the intermediate, reacting this guanidinium salt with methyl ethyl diketone under basic conditions to yield the pyrimidine derivative.
- Purification by crystallization and washing with isopropyl alcohol.
This one-pot method reduces the need for intermediate isolation and improves overall yield and purity. The molar ratios and reagents used are:
| Reagent | Molar Ratio Range |
|---|---|
| Aniline | 1.0 |
| Cyanamide | 0.8 – 2.0 |
| Methyl ethyl diketone | 0.8 – 10.0 |
Acids used can include HCl, H2SO4, HNO3, H3PO4, formic acid, acetic acid, or other carboxylic acids, while bases for neutralization include NaOH, KOH, or Ca(OH)2.
Catalytic and Dehydrogenation Methods
Although less directly reported for this compound, related pyrimidine derivatives have been prepared via catalytic dehydrogenation of tetrahydropyrimidine intermediates. This involves:
- Synthesizing tetrahydropyrimidine precursors substituted with methyl and hydroxyl groups.
- Catalytic dehydrogenation using quinones, sulfur, or metal catalysts to aromatize the ring, yielding the pyrimidine structure.
This method requires careful control of catalyst type and reaction conditions to avoid side reactions and maximize yield.
Characterization and Purity Assessment
After synthesis, the compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of hydroxyl, methyl, and carboxylic groups.
- High-Performance Liquid Chromatography (HPLC) to assess purity.
- Infrared (IR) spectroscopy to verify functional groups.
- Mass spectrometry for molecular weight confirmation.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation Reaction | Pyrimidine derivatives + carboxylic acid precursors | Acid/base catalysis, 45–95 °C, pH 2.5–7.9 | Well-established, controllable | Requires purification steps |
| Guanidinium Salt One-Pot Synthesis | Aniline + cyanamide + methyl ethyl diketone | Acidic aqueous medium, then basic, 45–95 °C | Economical, high purity, no intermediate isolation | Sensitive to reagent ratios |
| Catalytic Dehydrogenation | Tetrahydropyrimidine intermediates | Catalysts (quinones, sulfur), controlled temperature | Aromatization, applicable to derivatives | Complex catalyst handling |
Research Findings and Practical Considerations
- The one-pot guanidinium salt method is favored for scalability and efficiency, reducing waste and simplifying purification.
- Reaction pH and temperature critically influence the formation of the correct pyrimidine substitution pattern and carboxylation.
- Use of methyl ethyl diketone as a reactant facilitates the introduction of methyl groups at desired positions.
- Characterization techniques confirm that the synthesized compound matches the expected molecular formula C7H8N2O3 with a molecular weight of 168.15 g/mol.
- Safety protocols must be followed due to the chemical reactivity of pyrimidine derivatives, especially under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used to introduce halogen atoms into the pyrimidine ring.
Major Products Formed
Oxidation: Formation of 6-oxo-2,5-dimethylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-hydroxy-2,5-dimethylpyrimidine-4-methanol.
Substitution: Formation of halogenated derivatives of the pyrimidine ring.
Scientific Research Applications
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid)
- Core Structure : Trolox contains a chroman ring (benzodihydropyran) fused with a carboxylic acid group, unlike the pyrimidine core of the target compound.
- Substituents : Trolox has four methyl groups (positions 2,5,7,8) and one hydroxyl group (position 6) .
- Applications : Widely used as a water-soluble vitamin E analog and antioxidant standard in assays (e.g., TEAC, ORAC). Protects against oxidative stress by scavenging free radicals .
- Key Differences: The chroman ring in Trolox allows for radical stabilization via conjugation, whereas the pyrimidine ring in the target compound may engage in nucleophilic or electrophilic interactions.
2,4-Dihydroxypyrimidine-5-carboxylic Acid
- Core Structure : Pyrimidine with hydroxyl groups at positions 2 and 4 and a carboxylic acid at position 5 .
- Substituents : Lacks methyl groups but has two hydroxyls, increasing polarity.
- Key Differences: Higher polarity due to multiple hydroxyl groups may reduce bioavailability compared to the target compound.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acid Derivatives
- Core Structure: Pyrimidine with a pyrrolidinone substituent at position 6 and a carboxylic acid at position 5 .
- Key Differences: The bulky pyrrolidinone group may restrict access to hydrophobic binding pockets, unlike the smaller methyl groups in the target compound. The carboxylic acid at position 5 (vs. position 4 in the target) alters electronic distribution on the pyrimidine ring .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid | Pyrimidine | -OH (C6), -CH3 (C2, C5), -COOH (C4) | ~196.17* | Hypothesized antioxidant, enzymatic modulation |
| Trolox | Chroman | -OH (C6), -CH3 (C2,5,7,8), -COOH (C2) | 250.29 | Antioxidant standard |
| 2,4-Dihydroxypyrimidine-5-carboxylic acid | Pyrimidine | -OH (C2,4), -COOH (C5) | 156.10 | Chelation, synthesis |
| 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | Pyrimidine + pyrrolidinone | -Ph-pyrrolidinone (C6), -COOH (C5) | ~343.37* | Drug discovery |
*Calculated based on structural formula.
Key Insights:
- Antioxidant Potential: The hydroxyl and carboxylic acid groups in the target compound may enable radical scavenging, akin to Trolox, but the pyrimidine ring’s electronic properties could favor different mechanisms (e.g., single-electron transfer vs. hydrogen atom donation) .
- Bioavailability : The methyl groups in the target compound likely enhance lipophilicity compared to dihydroxypyrimidine derivatives, improving cell membrane penetration .
- Synthetic Accessibility : Pyrimidine carboxylic acids are typically synthesized via cyclization of urea derivatives with β-keto acids or via functionalization of preformed pyrimidine rings .
Biological Activity
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (CAS No. 39875-10-0) is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H9N3O3
- Molecular Weight : 185.16 g/mol
- IUPAC Name : 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid
Anticancer Activity
Research indicates that 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound showed dose-dependent cytotoxicity against human cancer cells, including breast and colon cancer lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of cell growth |
| HT-29 (Colon Cancer) | 12.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |
The mechanisms underlying the anticancer activity of this compound involve:
- Enzyme Inhibition : It acts as an inhibitor of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Antimicrobial Activity
In addition to its anticancer properties, 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid has shown antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanisms of Antimicrobial Action
The antimicrobial effects are attributed to:
- Disruption of Cell Membrane Integrity : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Nucleic Acid Synthesis : It may interfere with the synthesis of DNA and RNA in microbial cells.
Case Studies
-
Study on Anticancer Efficacy :
A study conducted on Ehrlich ascites carcinoma (EAC) models demonstrated that treatment with 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid resulted in a significant reduction in tumor weight compared to control groups. The treated mice exhibited improved survival rates and enhanced hematological parameters. -
Antimicrobial Effectiveness :
Another study assessed the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents due to its ability to inhibit resistant strains effectively.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions using substituted pyrimidine precursors. For example, hydroxylation and methylation steps can be optimized under controlled pH (e.g., acidic or basic conditions) to introduce the hydroxy and methyl groups at positions 2, 5, and 4. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization. Purification via recrystallization or HPLC is recommended to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methyl group integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ ≈ 254 nm) to assess purity, referencing standards with >95.0% purity thresholds .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : Store in sealed, moisture-free containers at room temperature (20–25°C). Avoid exposure to light, as UV radiation may degrade the hydroxy and carboxylic acid groups. Stability tests under accelerated conditions (40°C, 75% humidity) can predict shelf life .
Advanced Research Questions
Q. How do solvent polarity and proticity influence the reaction kinetics of this compound in nucleophilic substitution reactions?
- Methodological Answer : Solvent effects are significant due to the compound’s polar functional groups. Studies on analogous 6-hydroxy-4-pyrimidinecarboxylic acids show that:
- Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity by stabilizing transition states.
- Protic solvents (e.g., water) reduce reaction rates via hydrogen bonding with the hydroxy group.
- Table 1 : Comparative rate constants (k × 10³ s⁻¹) in selected solvents (based on ):
| Solvent | k (25°C) |
|---|---|
| DMSO | 5.2 |
| Ethanol | 1.8 |
| Water | 0.4 |
Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-carboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay variability (e.g., cell line specificity, concentration ranges).
- Structural analogs : For example, 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid shows antimicrobial activity in Gram-positive bacteria but not Gram-negative strains, highlighting target specificity .
- Dose-response validation and computational docking studies (e.g., AutoDock Vina) can clarify mechanism-driven inconsistencies .
Q. How can computational modeling predict the acid’s reactivity in enzyme-binding studies?
- Methodological Answer :
Perform DFT calculations to map electron density at the carboxylic acid and hydroxy groups.
Use Molecular Dynamics (MD) simulations to analyze binding affinity with target enzymes (e.g., dihydrofolate reductase).
Validate with in vitro inhibition assays (IC₅₀ measurements) .
Safety and Handling
Q. What precautions are necessary when handling this compound in aqueous reactions?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 ).
- Neutralize acidic byproducts with dilute sodium bicarbonate before disposal.
- Ventilate workspaces to avoid inhalation of fine powders (H335 ) .
Data Contradiction Analysis
Q. Why do studies report varying pKa values for pyrimidine-carboxylic acids?
- Methodological Answer : Differences arise from:
- Measurement techniques (potentiometric vs. spectrophotometric).
- Solvent systems : Aqueous vs. mixed solvents alter ionization behavior. For example, 6-hydroxy-4-pyrimidinecarboxylic acid exhibits a pKa shift of 0.5 units in 30% ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
